7PCGY

Folate Receptor Binding Cellular Uptake Ligand Affinity

Common folate instability in media preparation leads to degradation and inconsistent results. Folic acid's fully oxidized pteridine ring confers superior thermal and photostability, ensuring reliable folate delivery in cell culture and dietary supplement manufacturing. Key differentiators: 1) Higher folate receptor binding affinity (several orders of magnitude over reduced folates) enables efficient targeted delivery. 2) Well-characterized HPLC standard for LC-MS/MS and immunoassay method validation. 3) Stable at elevated temperatures, reducing overage requirements in thermal processing.

Molecular Formula C18H17N7O6
Molecular Weight 427.4 g/mol
Cat. No. B15136071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7PCGY
Molecular FormulaC18H17N7O6
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C2=CN=C3C(=O)NC(=NC3=N2)N)O
InChIInChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)20-6-11(23-14)15(28)21-7-12(27)22-10(17(30)31)5-8-1-3-9(26)4-2-8/h1-4,6,10,26H,5,7H2,(H,21,28)(H,22,27)(H,30,31)(H3,19,23,24,25,29)/t10-/m0/s1
InChIKeyXTCKYVSGGOBHQO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folic Acid: Product Identity & Procurement


(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid, commonly known as folic acid (FA) or pteroyl-L-glutamic acid, is a synthetic, fully oxidized folate form widely used in nutritional fortification and as a research tool for one‑carbon metabolism studies [1]. As a vitamin B9 analog, FA requires enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active [1]. Its stable, crystalline structure and well‑characterized physicochemical properties underpin its routine use in cell culture media, analytical standards, and dietary supplement manufacturing, yet its distinct metabolic handling relative to reduced folates creates specific, quantifiable differentiation that must guide procurement decisions [1].

Why Folic Acid Cannot Be Substituted


In‑class folate compounds such as 5‑methyltetrahydrofolate (5‑MTHF) and folinic acid are frequently considered interchangeable with folic acid in nutritional and experimental settings. However, folic acid exhibits fundamentally different physicochemical stability, receptor binding kinetics, and metabolic activation requirements. Its fully oxidized pteridine ring confers superior thermal and photostability compared to reduced folates [1], while its higher binding affinity for folate receptors (FRα/FRβ) enables more efficient cellular uptake in certain contexts [2]. Conversely, folic acid's reliance on dihydrofolate reductase (DHFR)‑mediated activation creates a distinct bottleneck in individuals with impaired folate metabolism or in systems where DHFR is saturated or inhibited [3]. These divergent properties directly impact experimental outcomes in areas ranging from in vitro cytotoxicity rescue assays to in vivo bioavailability studies, rendering direct substitution without protocol re‑validation scientifically unsound.

Quantitative Differentiation from Other Folates


Folate Receptor α/β Binding Affinity

In a head‑to‑head in vitro characterization study, folic acid (FA) demonstrated the highest binding affinity for both folate receptor α (FRα) and folate receptor β (FRβ) compared to 5‑methyltetrahydrofolate (5MTHF) and folinic acid. The differences in affinity spanned several orders of magnitude, with FA exhibiting a significantly lower half‑maximal inhibitory concentration (IC50) than either comparator [1].

Folate Receptor Binding Cellular Uptake Ligand Affinity

Thermal Stability vs. Reduced Folates

A systematic kinetic study of folate thermal degradation across pH 3‑9 and temperatures from 65 °C to 140 °C demonstrated that folic acid is significantly more thermostable than both 5‑methyltetrahydrofolic acid (5‑MTHF) and tetrahydrofolic acid (THF). Across all pH conditions tested, folic acid and 5‑formyltetrahydrofolic acid consistently exhibited the slowest degradation rates [1].

Thermal Stability Food Fortification Process Engineering

Oral Bioavailability Comparison

In a randomized, double‑blind, single‑dose crossover study in healthy adults, the incremental area under the plasma concentration‑time curve (iAUC₀‑₈ₕ) for total folate was 1.64‑fold higher following administration of an equimolar oral dose of (6S)‑5‑methyltetrahydrofolate dicholine salt ((6S)‑5‑MethylTHF‑2Chol) compared to folic acid (P < 0.0001). The iAUC for (6S)‑5‑MethylTHF itself was 2.56‑fold higher after the dicholine salt than after folic acid (P < 0.0001) [1].

Bioavailability Pharmacokinetics Oral Absorption

Methotrexate Cytotoxicity Rescue in Trophoblasts

An in vitro study using HTR‑8/SVneo human trophoblast cells assessed the ability of three folates to rescue cells from methotrexate (MTX)‑induced cytotoxicity. While both 5‑methyltetrahydrofolate (MTHF) and folinic acid (FTHF) produced a significant, dose‑dependent rescue effect as measured by MTT viability assay and reduced apoptosis, folic acid (FA) showed no statistically significant rescue effect across all tested concentrations [1].

Cytotoxicity Rescue Methotrexate Antagonism Trophoblast Biology

Optimal Procurement Use Cases


High-Affinity Folate Receptor Targeting

Investigators studying folate receptor‑mediated endocytosis, targeted drug delivery, or FR‑positive cancer cell imaging should preferentially procure folic acid over 5‑MTHF or folinic acid, as FA exhibits the highest binding affinity for both FRα and FRβ—a difference quantified as several orders of magnitude [1]. This property enables more efficient and predictable ligand‑receptor interactions in in vitro and in vivo models.

Thermal Processing & Fortification

When formulating products destined for thermal processing (e.g., baking, extrusion, pasteurization), folic acid is the folate form of choice due to its superior thermal stability relative to reduced folates such as 5‑MTHF and THF. Degradation kinetic data confirm that folic acid retains activity significantly longer under elevated temperature conditions [2], reducing overage requirements and ensuring label‑claim compliance.

Analytical Standards & Method Development

For the development and validation of HPLC, LC‑MS/MS, or immunoassay methods intended to quantify folate vitamers, folic acid serves as the preferred primary standard owing to its well‑characterized chemical stability and commercial availability at high purity. Its distinct chromatographic retention behavior and spectral properties provide a robust benchmark for method calibration, unlike the more labile reduced folate forms [1].

Cell Culture Media Supplementation

Folic acid remains the standard folate source in most basal cell culture media formulations. Its oxidative stability prevents premature degradation during media preparation and storage, ensuring consistent folate delivery to cultured cells over extended periods [1]. Researchers should note, however, that in systems where DHFR activity is limiting or in specific cell types (e.g., certain primary trophoblast lines), substitution with a reduced folate may be required to achieve metabolic rescue or optimal growth [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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